molecular formula C11H11NO B8477001 3-Allylindolin-2-one

3-Allylindolin-2-one

Cat. No.: B8477001
M. Wt: 173.21 g/mol
InChI Key: RWMFCDNIWGAFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allylindolin-2-one is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Synthetic Routes and Reaction Conditions:

    Allylation of Isatin: One common method for synthesizing 3-allyloxindole involves the allylation of isatin. This reaction typically uses a transition metal catalyst, such as palladium or iridium, under anhydrous and oxygen-free conditions. .

    Heck Reaction: Another method involves the Heck reaction, where isatin is reacted with an allyl halide in the presence of a base like potassium carbonate or silver carbonate.

Industrial Production Methods:

  • Industrial production of 3-allyloxindole typically involves large-scale application of the above synthetic routes. The choice of catalyst and reaction conditions is optimized for yield and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting 3-allyloxindole to its corresponding indoline derivative.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products:

  • Oxindole derivatives, indoline derivatives, halogenated indoles, nitroindoles, sulfonated indoles.

Scientific Research Applications

3-Allylindolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-allyloxindole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It binds to various receptors and enzymes, modulating their activity.

    Pathways Involved: It affects signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Uniqueness of 3-Allylindolin-2-one:

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-prop-2-enyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C11H11NO/c1-2-5-9-8-6-3-4-7-10(8)12-11(9)13/h2-4,6-7,9H,1,5H2,(H,12,13)

InChI Key

RWMFCDNIWGAFKJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C2=CC=CC=C2NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Allyl-3-[allyl(methyl)aminomethyl]-indolin-2-one. Oxindole was acylated with ethyl acetate in the presence of sodium ethoxide as described (Chem. Abstr. 1953, 47, p7488). The crude product (9.16 g; 52.3 mmol) was treated with sodium hydride (56 mmol) in DMF at ice bath temperature for 30 min. Allyl bromide (51 mmol) was added and the reaction mixture left at room temperature overnight. The crude product after workup was purified by SGC (EtOAc/isohexanes 1:2). The acetyl group was removed by treatment with triethylamine/water 1:1 at 65° C. for 12 h and the the 3-allyloxindole thus obtained was treated with an excess of allylmethylamine and one equivalent of paraformaldehyde in acetic acid at 70 for 4 h. The crude material after evaporation of solvents was partioned between DCM and basic water. SGC using EtOAc/isohexanes 1:1 gave a reddish oil of the title product(83%).
Name
3-Allyl-3-[allyl(methyl)aminomethyl]-indolin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
9.16 g
Type
reactant
Reaction Step Four
Quantity
56 mmol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
51 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.